molecular formula C14H17ClN2O4 B11807548 Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate

Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate

Cat. No.: B11807548
M. Wt: 312.75 g/mol
InChI Key: KWFZQCOTGSMFRK-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate typically involves a multi-step process. One common method includes the nitration of ethyl 3-chloro-4-(piperidin-1-yl)benzoate, followed by esterification. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine moiety can enhance binding affinity to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Biological Activity

Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate is a synthetic organic compound with significant biological activity attributed to its unique molecular structure. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzoate moiety substituted with a chloro group, a nitro group, and a piperidine ring. The presence of the nitro group enhances its reactivity, while the piperidine moiety contributes to its lipophilicity, facilitating cell membrane penetration. The molecular formula is C14H16ClN3O3.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Studies indicate that it exhibits significant effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell walls and interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.030 mg/mL
Pseudomonas aeruginosa0.050 mg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound's structural similarity to various biologically active molecules allows it to interact with specific enzymes and receptors. Research has shown that it can inhibit certain enzymes involved in metabolic processes, which may lead to therapeutic applications in treating diseases where enzyme overactivity is a concern.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Nature : The nitro group acts as an electron-withdrawing substituent, enhancing the compound's ability to form covalent bonds with nucleophilic sites on proteins or nucleic acids.
  • Receptor Binding : The piperidine ring facilitates binding to various receptors, potentially modulating neurotransmitter activities and influencing physiological responses.
  • Reduction Reactions : The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological activities.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antibacterial Study : A study conducted by researchers evaluated the antibacterial efficacy of various derivatives of this compound against clinical isolates of bacteria. Results indicated that modifications in the substituents significantly affected antibacterial potency, highlighting the importance of structural optimization in drug design.
  • Antifungal Activity : Another investigation assessed the antifungal properties against Candida species, revealing that the compound exhibited notable activity with MIC values comparable to established antifungal agents.
  • Enzyme Interaction : A study focusing on enzyme inhibition reported that this compound effectively inhibited specific kinases involved in cancer progression, suggesting potential applications in oncology.

Comparison with Similar Compounds

To highlight its unique properties, this compound can be compared with related compounds:

Compound Name Structure Features Unique Properties
Ethyl 3-nitro-4-(piperidin-4-yl)benzoateSimilar structure but different piperidine substitutionDifferent biological activity profile
Ethyl 3-amino-4-(piperidin-1-yl)benzoateReduced form with an amino group instead of a nitro groupEnhanced solubility and reactivity
Ethyl 4-(piperidin-1-yl)benzoateLacks nitro and chloro groupsLess reactive compared to ethyl 3-chloro...

The unique combination of functional groups in this compound enhances its reactivity and biological activities compared to similar compounds.

Properties

Molecular Formula

C14H17ClN2O4

Molecular Weight

312.75 g/mol

IUPAC Name

ethyl 3-chloro-5-nitro-4-piperidin-1-ylbenzoate

InChI

InChI=1S/C14H17ClN2O4/c1-2-21-14(18)10-8-11(15)13(12(9-10)17(19)20)16-6-4-3-5-7-16/h8-9H,2-7H2,1H3

InChI Key

KWFZQCOTGSMFRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Cl)N2CCCCC2)[N+](=O)[O-]

Origin of Product

United States

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